4-Bromo-2,2-dimethylcyclohexane-1,3-dione
Description
4-Bromo-2,2-dimethylcyclohexane-1,3-dione (CAS No. 64474-54-0) is a halogenated cyclohexane-1,3-dione derivative characterized by a bromine atom at the 4-position and two methyl groups at the 2-position. Its molecular formula is C₈H₁₁BrO₂, with a molecular weight of 235.08 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in enantioselective reductions to produce hydroxy ketones like 3-hydroxy-2,2-dimethylcyclohexanone, which are vital for natural product synthesis . The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution or halogen-bonding interactions in biological systems .
Properties
IUPAC Name |
4-bromo-2,2-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-8(2)6(10)4-3-5(9)7(8)11/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUNGVCGMUEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC(C1=O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione typically involves the bromination of 2,2-dimethylcyclohexane-1,3-dione. One common method is the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 4th position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dimethylcyclohexane-1,3-dione by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of more complex structures, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 4-azido-2,2-dimethylcyclohexane-1,3-dione, while reduction with LiAlH4 produces 2,2-dimethylcyclohexane-1,3-dione.
Scientific Research Applications
Building Block in Organic Synthesis
4-Bromo-2,2-dimethylcyclohexane-1,3-dione serves as a critical building block in the synthesis of various organic compounds. Its structure allows for multiple functionalizations, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Palladium-Catalyzed Reactions
Recent studies have highlighted its role in palladium-catalyzed reactions. For instance, it has been used in the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. The versatility of this method allows for high yields and purity, demonstrating the compound's utility in complex organic syntheses .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Compounds with electron-donating groups have shown enhanced effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Psychoactive Effects
The compound has been studied for its psychoactive properties similar to those of other bromo-substituted compounds. Its interaction with serotonin receptors indicates potential applications in neuropharmacology.
Study on Antimicrobial Efficacy
A study tested several derivatives of this compound against bacterial strains. The results demonstrated that compounds with electron-donating substituents significantly improved antimicrobial activity compared to those with electron-withdrawing groups. The minimum inhibitory concentration (MIC) values were as low as 4 μg/mL for some derivatives.
Synthesis of Novel Derivatives
Another research project focused on synthesizing new derivatives through palladium-catalyzed reactions involving this compound. The study achieved excellent yields (up to 94%) and confirmed the structures using NMR and HRMS techniques .
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the diketone structure allows for coordination with metal ions and other reactive species. These interactions can lead to the formation of stable complexes or reactive intermediates that exert specific effects in chemical or biological systems.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural, reactivity, and biological differences between 4-bromo-2,2-dimethylcyclohexane-1,3-dione and related compounds:
Key Findings
Electrophilic Reactivity: The bromine atom in this compound facilitates nucleophilic substitutions, distinguishing it from non-halogenated analogs like 2,2-dimethylcyclohexane-1,3-dione. This property is exploited in enantioselective reductions to synthesize chiral hydroxy ketones .
Biological Activity: While the target compound itself lacks extensive biological data, derivatives such as 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione exhibit high antimicrobial and anticancer activity due to halogen bonding and aromatic interactions .
Steric and Electronic Effects : The 2,2-dimethyl groups in the target compound introduce steric hindrance, influencing reaction pathways. Comparatively, 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione’s thioether group alters electronic properties, enabling unique redox behavior .
Fluorination Impact : Fluorinated analogs, such as 2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione, demonstrate enhanced metabolic stability and binding affinity, underscoring the role of fluorine in drug design .
Uniqueness and Advantages
- Halogen Bonding : Bromine’s polarizability enables stronger halogen bonding than chlorine or fluorine analogs, enhancing interactions with biological targets .
- Steric Control : The 2,2-dimethyl groups stabilize transition states in asymmetric synthesis, improving enantioselectivity .
- Versatility : Unlike derivatives with rigid aromatic systems (e.g., bromophenyl-substituted compounds), the cyclohexane-1,3-dione core offers conformational flexibility for diverse functionalizations .
Biological Activity
4-Bromo-2,2-dimethylcyclohexane-1,3-dione (CAS: 16102-30-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C8H11BrO2
- Molecular Weight : 219.08 g/mol
- Structure : The compound features a cyclohexane ring with two keto groups and a bromine substituent.
Synthesis
The synthesis of this compound typically involves bromination of the corresponding dimethylcyclohexane-1,3-dione derivative. Various methods have been reported in the literature to achieve high yields and purity levels.
Anticancer Activity
Recent studies have demonstrated that derivatives of cyclohexane-1,3-dione exhibit significant anticancer properties. For instance, research highlighted the cytotoxic effects of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 25 |
| This compound | A549 (lung cancer) | 30 |
| This compound | HeLa (cervical cancer) | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
In vitro studies have also evaluated the antimicrobial properties of this compound. The results indicated that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These results indicate potential for development as an antimicrobial agent .
The biological activity of this compound is believed to be linked to its ability to form complexes with metal ions such as iron. This interaction may inhibit key enzymes involved in cellular metabolism and proliferation .
Case Studies
- Cytotoxicity Against Cancer Cells : A study conducted on various derivatives showed that modifications at different positions on the cyclohexane ring significantly impacted their cytotoxicity profiles. The study emphasized the importance of substituent nature and position for enhancing biological activity .
- Antimicrobial Efficacy : Another research project focused on synthesizing a series of cyclohexane derivatives and evaluating their antimicrobial properties against a panel of pathogens. The study found that certain derivatives exhibited enhanced activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
